Boc-Dab(Boc)-OH.DCHA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

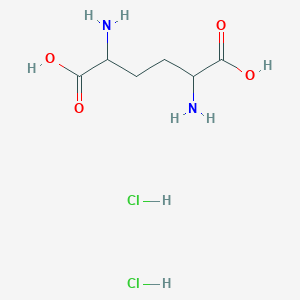

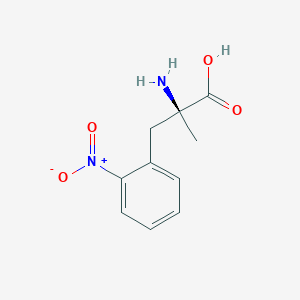

Boc-Dab(Boc)-OH.DCHA is a chemical compound with the empirical formula C9H18N2O4 . It is also known as (S)-4-Amino-2-(tert-butoxycarbonylamino)butanoic acid or Nalpha-Boc-L-2,4-diaminobutyric acid . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves the conversion of Boc-protected diaminobutyric acid (Boc-Dab) in one step to Boc-protected AHA by treatment with triflic azide . This process is part of a synthetic route to AHA based on the copper-catalyzed conversion of amines to azides .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCC(C)(C)OC(=O)NC@@HC(O)=O . The molecular weight of the compound is 218.25 . Physical And Chemical Properties Analysis

This compound is a solid compound . It has an optical activity of [α]/D +7.5±1°, c = 1 in methanol: water (1:1) .科学的研究の応用

Peptide Synthesis Applications : Boc-Dab(Boc)-OH is utilized in the synthesis of various peptides. For example, it was used in the Hofmann rearrangement mediated by a polymer-supported hypervalent iodine reagent, resulting in an efficient synthesis of Nalpha-Boc-L-alpha,gamma-diaminobutyric acid (Boc-Dab-OH) with high yield. This compound was instrumental in the solution-phase synthesis of peptides like Polymyxin B heptapeptide, which contains multiple Dab residues (Yamada, Urakawa, Oku, & Katakai, 2004).

Enhancing Antibacterial Activity : Boc-Dab(Boc)-OH is also used in the synthesis of antibiotic analogs. For example, an analog of the antibiotic polymyxin M was synthesized using Boc-Dab(Boc)-OH, which demonstrated significant antibacterial activity against organisms like Bacillus subtilis and Staphylococcus aureus (Salem, 1980).

Synthesis of Biologically Active Compounds : In another study, Boc-Dab(Boc)-OH was used in the synthesis of new esters of betulin, which displayed enhanced antitumor activity compared to their non-modified precursors. These compounds were specifically effective against epidermoid carcinoma cells (Drąg-Zalesińska et al., 2015).

Applications in Opioid Activity Research : N‐(ureidoethyl)amides of cyclic enkephalin analogs were synthesized using Boc-Dab(Boc)-OH. These compounds exhibited diverse opioid activities, depending on the size of the ring, indicating potential applications in opioid activity research (Ciszewska et al., 2009).

Use in Efficient Synthetic Procedures : Boc-Dab(Boc)-OH plays a role in efficient and practical synthetic procedures. For example, a method for the esterification of carboxylic acids with alcohols in the presence of di-t-butyl dicarbonate, where Boc-Dab(Boc)-OH is used, provides a general access to a variety of esters, including those with sensitive functional groups (Goossen & Döhring, 2004).

Safety and Hazards

特性

IUPAC Name |

(2S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O6.C12H23N/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTQRELDRNOEDA-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)